Z-GLN-GLY-OH
Description
Historical Context of Dipeptide Derivatives in Proteomics and Enzymology
The study of proteins, or proteomics, has evolved to require highly specific tools to investigate the complex web of protein interactions, modifications, and functions within biological systems. wikipedia.org Early research in cell culture faced challenges with the stability of certain amino acids in media; for instance, glutamine is heat-sensitive. This led to the development and use of more stable dipeptide forms, such as L-alanyl-L-glutamine and glycyl-L-glutamine, as additives in cell culture media. nih.gov
This concept of using modified, small peptide units extended into enzymology and the broader field of functional genomics. wikipedia.org Researchers realized that dipeptides and their derivatives could serve as specific substrates or inhibitors for enzymes, allowing for detailed kinetic studies and the characterization of enzyme activity. The development of N-terminal protected dipeptides, like those with a benzyloxycarbonyl (Cbz or Z) group, was a significant step. frontiersin.org This modification allows these molecules to be used as building blocks in the precise, step-by-step synthesis of larger, more complex peptides and proteins, which is fundamental for creating tools to probe biological processes. biosynth.comcymitquimica.com The ability to synthesize custom peptides has been instrumental in understanding protein-protein interactions and developing targeted therapeutic agents. chemimpex.com
The Foundational Significance of Z-GLN-GLY-OH as a Biochemical Probe
The primary significance of this compound lies in its role as a specific and widely used substrate for transglutaminases (TGase). chemicalbook.compeptanova.depeptide.co.jp Transglutaminases are enzymes that catalyze the formation of a covalent bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine (B10760008) residue, leading to protein cross-linking. chemicalbook.comunipd.itsigmaaldrich.com this compound serves as a γ-glutamyl donor substrate, enabling researchers to detect, measure, and characterize the activity of TGase in various contexts. chemicalbook.comzedira.com Its use has been central to developing spectrophotometric assays for continuous monitoring of TGase activity. chemicalbook.comfishersci.com
Beyond its role in enzymology, this compound is a crucial building block in peptide chemistry. chemimpex.comcymitquimica.com The Z-group protects the N-terminal amine, allowing for the sequential addition of other amino acids to build longer, custom peptide chains through methods like solid-phase peptide synthesis. biosynth.combiosynth.com This controlled synthesis is essential for creating specific peptide inhibitors, probes for structural studies, and peptide-based drugs. biosynth.combiosynth.comchemimpex.com For example, it has been used in the chemoenzymatic synthesis of N-linked neoglycopeptides and in PEGylation studies, where it's used to attach polyethylene (B3416737) glycol (PEG) to proteins to improve their stability and therapeutic half-life. chemicalbook.comresearchgate.net These applications underscore its foundational importance as a versatile biochemical probe for dissecting and manipulating biological systems. biosynth.comsigmaaldrich.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Full Name | N2-[(Phenylmethoxy)carbonyl]-L-glutaminylglycine | biosynth.com |
| Synonyms | Carbobenzoxy-L-glutaminylglycine, this compound | cymitquimica.com |
| CAS Number | 6610-42-0 | biosynth.comchemimpex.compeptanova.dezedira.com |
| Molecular Formula | C₁₅H₁₉N₃O₆ | biosynth.combiosynth.comzedira.com |
| Molecular Weight | 337.33 g/mol | biosynth.combiosynth.compeptide.co.jpzedira.com |
| Appearance | White powder | zedira.com |
| Purity | Typically >95% - 99% by HPLC | peptanova.depeptide.co.jpzedira.com |
| Solubility | Soluble in aqueous buffers (e.g., 50 mM) | zedira.com |
| Storage | Store dry at 2-8°C or -20°C | zedira.com |
Table 2: Detailed Research Findings and Applications of this compound
| Application Area | Detailed Finding | Significance | Source(s) |
|---|---|---|---|
| Enzymology | Widely used as a potent γ-glutamyl donor substrate for transglutaminase (TGase). | Enables the differentiation and characterization of TGase activity through assays. chemicalbook.comsigmaaldrich.com Essential for developing direct continuous spectrophotometric assays. fishersci.com | chemicalbook.compeptanova.depeptide.co.jpsigmaaldrich.comzedira.comfishersci.combachem.com |
| Peptide Synthesis | Acts as a key intermediate building block in the synthesis of more complex peptides. | The Z-group protects the N-terminus, allowing for controlled, sequential addition of amino acids for creating specific peptide structures. biosynth.combiosynth.comchemimpex.com | biosynth.combiosynth.comchemimpex.comcymitquimica.com |
| Bioconjugation | Used to create modified molecules for studying protein modification, such as PEGylation. | Facilitates the site-specific attachment of molecules like PEG to proteins, which can enhance their stability and therapeutic properties. researchgate.net | researchgate.net |
| Structural Biology | Employed in the synthesis of peptides designed to mimic biologically relevant structures. | Aids in structural studies and understanding protein functions and interactions in physiological contexts. biosynth.com | biosynth.com |
| Fluorescent Probes | Serves as a starting material for creating fluorescent TGase substrates. | Coupled with fluorescent dyes like monodansylcadaverine, it creates probes to identify glutamine acceptor proteins and study enzyme specificity. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(22)17-8-13(20)21)18-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,22)(H,18,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUXAAOTONMPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307079, DTXSID201216286 | |
| Record name | Z-Gln-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-40-3, 6610-42-0 | |
| Record name | Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC186901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-Gln-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Substrate Specificity and Mechanistic Investigations of Z Gln Gly Oh
Z-GLN-GLY-OH as a Substrate for Transglutaminases (TGases)
This compound is widely employed as a glutamine donor substrate for various transglutaminases. sigmaaldrich.comzedira.com These enzymes catalyze the post-translational modification of proteins by forming a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine (B10760008) residue. windows.netzedira.com
Differentiation and Characterization of Transglutaminase Isoforms
The reactivity of this compound varies among different transglutaminase isoforms, making it a useful tool for their differentiation and characterization. sigmaaldrich.comchemicalbook.in For instance, tissue transglutaminase (TG2), a ubiquitous and well-studied isoform, readily utilizes this compound. acs.org This has enabled detailed kinetic and mechanistic studies of TG2 from both human and guinea pig sources. nih.gov Similarly, microbial transglutaminase (mTG) from Streptomyces mobaraensis recognizes this compound, though it shows strict specificity for the L-glutamine configuration. windows.nettandfonline.com Researchers have used this compound and its derivatives to probe the substrate specificity of various isoforms, including TG1 and TG3, noting differences in reaction turnover. acs.org
Kinetic Analyses of Transglutaminase Activity with this compound
Kinetic analyses using this compound have been fundamental in quantifying the enzymatic activity of transglutaminases and understanding their catalytic behavior.
A prevalent method for measuring TGase activity is the colorimetric hydroxamate assay, which uses this compound as the acyl donor substrate. zedira.comfrontiersin.org In this two-step process, TGase catalyzes the transfer of the glutaminyl moiety from this compound to hydroxylamine (B1172632). researchgate.netzedira.com The resulting product, a γ-glutamyl hydroxamate derivative, forms a colored complex with ferric iron (Fe³⁺) under acidic conditions, which can be quantified by measuring its absorbance, typically at 525 nm. zedira.comresearchgate.netzedira.com This endpoint assay is robust and has been used to define the activity units for both mammalian and microbial transglutaminases. windows.netzedira.com
Additionally, direct and continuous spectrophotometric assays have been developed. One such method monitors the release of ammonia (B1221849) during the transamidation reaction. researchgate.net The ammonia is used by glutamate (B1630785) dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, a reaction that consumes NADH. acs.orgresearchgate.net The decrease in NADH concentration is monitored by the change in absorbance at 340 nm, providing a real-time measurement of enzyme activity. acs.orgresearchgate.net
| Assay Type | Principle | Detection Wavelength | Key Reagents |
|---|---|---|---|
| Colorimetric Hydroxamate Assay (Endpoint) | Formation of a colored complex between the hydroxamate product and ferric iron. researchgate.netzedira.com | 525 nm researchgate.net | This compound, Hydroxylamine, Ferric Chloride frontiersin.orgresearchgate.net |
| GDH-Coupled Assay (Continuous) | Coupled reaction where ammonia release leads to NADH consumption by Glutamate Dehydrogenase (GDH). acs.orgresearchgate.net | 340 nm researchgate.net | This compound, Amine Donor, GDH, α-ketoglutarate, NADH researchgate.netbiorxiv.org |
The use of this compound has been instrumental in elucidating the reaction mechanism of transglutaminases. The enzyme's catalytic cycle involves an acyl-transfer process via a thioester intermediate with an active site cysteine residue. nih.govpnas.org The reaction with hydroxylamine to form a stable hydroxamate serves as a model for the deacylation step, where a primary amine would typically act as the acyl acceptor. researchgate.netzedira.com Detailed kinetic studies, including the analysis of solvent deuterium (B1214612) isotope effects with this compound, have provided insights into rate-limiting steps and the roles of specific amino acid residues in transition-state stabilization during both the acylation and deacylation phases of catalysis. nih.govpnas.org
Spectrophotometric Determination of Enzyme Activity
Function as a γ-Glutamyl Donor in Transamidation Processes
In the canonical TGase reaction, this compound functions as a γ-glutamyl donor. sigmaaldrich.comchemicalbook.insigmaaldrich.com The enzyme recognizes the glutamine residue and catalyzes the formation of a covalent acyl-enzyme intermediate, releasing the glycine (B1666218) portion of the dipeptide. nih.gov This reactive intermediate is then attacked by a primary amine, the acyl acceptor. windows.net This acceptor can be the ε-amino group of a lysine residue in a protein or a small molecule amine like dansylcadaverine (B154855) or hydroxylamine, resulting in the formation of a new, stable isopeptide bond. nih.govunipd.it
Studies with Microbial Transglutaminase (mTG)
This compound is a standard substrate for characterizing microbial transglutaminase (mTG) from sources like Streptomyces mobaraensis. windows.netfrontiersin.org The colorimetric hydroxamate assay is routinely used to measure the activity of recombinant and purified mTG. windows.netfrontiersin.org Kinetic studies have determined the Michaelis-Menten constants for mTG with this compound, with reported Km values often in the millimolar range, such as a Km of 58 mM in one study, indicating its utility for characterizing enzyme variants and inhibitors. researchgate.net The enzyme demonstrates high specificity, as it does not recognize Gln analogues with different side chain lengths as substrates. tandfonline.com
| Enzyme | Kinetic Parameter | Value | Assay Condition/Note |
|---|---|---|---|
| Microbial Transglutaminase (mTG) | Km | 58 mM | Used in a glutamate dehydrogenase coupled assay. researchgate.net |
| Microbial Transglutaminase (mTG) K10D/Y12G mutant | Km | Comparable to mature form | Determined using a cadaverine (B124047) as the amine donor. biorxiv.org |
Investigations of Tissue Transglutaminase (TG2) Interactions
Tissue transglutaminase (TG2) is a multifaceted, calcium-dependent enzyme known for its role in catalyzing post-translational modifications of proteins. researchgate.net One of its primary functions is the transamidation reaction, which involves the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. mdpi.com
This compound is a well-established and widely utilized substrate for monitoring and characterizing the activity of TG2. zedira.com The enzyme recognizes the glutamine residue of this compound, initiating a reaction that can proceed via two main pathways in the presence of an amine donor: transamidation or deamidation. In the absence of a suitable amine acceptor, water acts as the nucleophile, leading to the deamidation of the glutamine residue to a glutamic acid residue. researchgate.net The use of this compound has been instrumental in kinetic and mechanistic studies of both guinea pig and human TGase. nih.gov
The interaction of this compound with TG2 is a cornerstone of various assay methodologies designed to quantify the enzyme's activity. One common approach involves measuring the release of ammonia during the enzymatic reaction. Another method relies on the detection of the reaction product, N-benzyloxycarbonyl-L-glutamyl-glycine (Z-GLU-GLY-OH), often through high-performance liquid chromatography (HPLC).
Kinetic analyses of TG2 with this compound have provided valuable insights into the enzyme's catalytic mechanism. Studies have determined key kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat), which describe the affinity of the enzyme for the substrate and its turnover rate, respectively. For instance, kinetic analysis of various N-terminally derivatized Gln-Xaa peptides has shown that many CBz-Gln-Xaa peptides, including this compound, are effective in vitro substrates with KM values generally ranging from 1.9 mM to 9.4 mM. nih.gov
Application in Cross-linking Studies utilizing Amine Donors
The ability of TG2 to catalyze the incorporation of primary amines into glutamine-containing substrates makes this compound a valuable tool for cross-linking studies. In these investigations, this compound acts as the glutamine donor, while a variety of primary amines can serve as the acyl acceptor. This reaction results in the formation of a stable γ-glutamyl-amine bond.
A range of primary amines have been successfully used as amine donors in conjunction with this compound in TG2-catalyzed reactions. These include simple alkylamines, as well as more complex molecules such as polyamines (e.g., putrescine, spermidine, and spermine) and biogenic amines. researchgate.netnih.gov For instance, research has shown that for primary amines to be effectively incorporated into this compound by both microbial and guinea pig liver transglutaminase, they typically require a carbon chain of at least four atoms without side chains. nih.gov This specificity allows for the targeted incorporation of various functional groups into proteins and peptides. nih.gov
Kinetic studies have been performed to understand the efficiency of different amine donors in the TG2-catalyzed reaction with this compound. For example, steady-state kinetic analysis has been conducted for the TG2-catalyzed transamidation of this compound using putrescine as the acyl acceptor substrate. nih.gov Such studies provide crucial data on the rate-limiting steps of the reaction and the influence of the amine donor on the catalytic mechanism. nih.gov
| Amine Donor | Enzyme Source | Observation |
| Putrescine | Transglutaminase 2 (TG2) | Steady-state kinetics and kinetic isotope effects have been examined for the TG2-catalyzed transamidation of this compound with putrescine. nih.gov |
| Glycine Methyl Ester (Gly-OMe) | Guinea Pig Liver Transglutaminase (gpTGase) | The transamidation of this compound by Gly-OMe has been studied, revealing substrate inhibition by the amine donor. nih.gov |
| Various Primary Amines | Microbial and Guinea Pig Liver Transglutaminase | Effective incorporation into this compound requires a carbon chain of at least four atoms without side chains. nih.gov |
This compound in Protein Glutaminase (B10826351) (PG) Catalysis and Deamidation
Protein glutaminase (PG) is an enzyme that specifically catalyzes the deamidation of glutamine residues in proteins and peptides, converting them into glutamic acid residues. nih.govcapes.gov.br This enzymatic modification can significantly alter the functional properties of proteins, such as their solubility and emulsifying capacity. nih.gov
Substrate Utilization in Protein Glutaminase Assays
Similar to its role in TG2 research, this compound is a standard and optimal substrate for the determination of PG activity. nih.gov The enzyme specifically targets the γ-carboxamide group of the glutamine residue in this compound, hydrolyzing it to a carboxyl group and releasing ammonia in the process. google.com
Several assay methods have been developed based on this reaction. A common method involves the quantification of the ammonia released, which is directly proportional to the PG activity. google.com Another established method is the direct measurement of the product, Z-GLU-GLY-OH, typically achieved through HPLC analysis. google.com These assays are crucial for characterizing new PGs and for quality control in applications where PG is used. For example, the activity of PG from Chryseobacterium proteolyticum is routinely measured using this compound as the substrate. google.com
Role in Enzymatic Modification of Protein Substrates
The deamidation of proteins by PG can lead to significant improvements in their functional properties, a feature that is particularly valuable in the food industry. This compound plays a vital role in the research and development of such applications, serving as a model substrate to understand the enzyme's behavior before applying it to more complex protein systems.
Studies have demonstrated the use of PG to modify various food proteins, including soy protein isolate, gelatin, and wheat gluten. capes.gov.brnih.gov By converting glutamine residues to glutamic acid, PG increases the net negative charge of the protein, which can enhance its solubility and alter its textural properties. google.com For instance, PG treatment has been shown to improve the texture of oat-based beverages. google.com
Kinetic parameters for the deamidation of this compound by different PGs have been determined, providing insights into their catalytic efficiency. A study on a novel PG from Chryseobacterium cucumeris identified this compound as the optimal substrate and reported a Km value of 1.68 mM and a Vmax value of 1.41 μM mg protein−1 min−1. nih.gov Such data is essential for optimizing the enzymatic treatment of food proteins.
| Enzyme | Substrate(s) | Kinetic Parameters | Application |
| Protein Glutaminase (Chryseobacterium cucumeris) | This compound, Soy Protein Isolate, Gelatin, Bovine Serum Albumin | Km: 1.68 mM, Vmax: 1.41 μM mg protein−1 min−1 (for this compound) | Improving the functionality of food proteins. nih.gov |
| Protein Glutaminase (Chryseobacterium proteolyticum) | This compound, Casein, Oxidized Insulin A and B chains, Wheat Gluten | Higher catalytic efficiencies with protein substrates than with short peptides. | Deamidation of various proteins. nih.govcapes.gov.br |
Advanced Synthetic Methodologies and Peptide Chemistry Applications of Z Gln Gly Oh
Rational Design and Synthesis of Z-GLN-GLY-OH Analogs
The favorable kinetic properties of this compound as an enzyme substrate have inspired the rational design and synthesis of its analogs for specialized applications. hzdr.de These derivatives are engineered to act as probes or tools for studying enzyme mechanisms and activity.
To facilitate the study of enzymes like transglutaminase 2 (TGase 2), researchers have developed fluorogenic acyl donors based on the this compound scaffold. hzdr.de The design principle involves replacing a part of the molecule with a fluorophore that exhibits a change in fluorescence upon enzymatic action.
A common strategy is to synthesize analogs where the glutamine residue is replaced by a glutamic acid residue whose side-chain carboxyl group is ester-linked to a fluorogenic alcohol like 7-hydroxy-4-methylcoumarin (HMC). hzdr.denih.gov The resulting compound, Z-Glu(HMC)-Gly-OH, is a water-soluble and highly sensitive substrate for TGase 2. nih.gov When the enzyme catalyzes the hydrolysis or aminolysis of this substrate, the highly fluorescent HMC is released, causing a measurable increase in fluorescence intensity. hzdr.de This allows for a continuous and direct assay of enzyme activity. cymitquimica.com The development of these analogs was informed by the known favorable substrate properties of this compound. hzdr.de
Table 3: Kinetic Parameters of Fluorogenic Transglutaminase Substrates
This interactive table shows a comparison of kinetic data for different fluorogenic substrates designed for TGase 2 assays. hzdr.de
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Z-Glu(HMC)-Gly-OH | 0.08 ± 0.02 | 0.44 ± 0.02 | 5500 |
| Z-Glu(HC)-Gly-OH | 0.17 ± 0.04 | 0.13 ± 0.01 | 765 |
| Z-Phe-γ-Abu-HMC | 0.12 ± 0.02 | 0.17 ± 0.01 | 1417 |
| Z-Phe-γ-Abu-HC | 0.13 ± 0.02 | 0.08 ± 0.01 | 615 |
Data derived from studies on guinea pig TGase 2. HMC = 7-hydroxy-4-methylcoumarin; HC = 7-hydroxycoumarin.
The synthesis of chemically modified derivatives of this compound is a key strategy for elucidating the mechanisms of enzymes. chemsrc.com The fluorogenic acyl donors described above are a prime example. nih.gov By using these tools, researchers can perform detailed steady-state kinetic analyses of enzyme-catalyzed reactions.
For instance, the use of Z-Glu(HMC)-Gly-OH allows for the precise measurement of kinetic parameters, which provides insight into the efficiency of substrate binding and turnover by transglutaminase. nih.gov Furthermore, these assay systems are invaluable for characterizing enzyme inhibitors. By measuring the reduction in the rate of fluorescence generation in the presence of a potential inhibitor, its potency and mode of action can be determined. nih.gov These rationally designed derivatives have also been used to characterize the kinetic properties of various amine-type acyl acceptor substrates, such as the biogenic amines serotonin (B10506) and histamine (B1213489), advancing the understanding of protein modification by these molecules. nih.govresearchgate.net
Analytical Techniques for Characterization and Quantification in Z Gln Gly Oh Research
Spectroscopic Detection Methods for Z-GLN-GLY-OH-based Reactions
Spectroscopic methods offer real-time and high-throughput capabilities for monitoring enzymatic reactions involving this compound. These techniques rely on changes in light absorption or emission resulting from the conversion of the substrate into a detectable product.
UV-Vis Spectroscopy in Enzyme Activity Determination
UV-Vis spectroscopy is a fundamental technique for studying enzyme kinetics by measuring the change in absorbance at a specific wavelength as a substrate is converted to a product. ipinnovative.com In the context of this compound, a widely used method is the hydroxamate assay for transglutaminase activity. zedira.comzedira.com This assay involves the enzymatic incorporation of hydroxylamine (B1172632) into this compound, forming Z-Glutamyl(γ-hydroxamate)-glycine. zedira.comzedira.com This product then reacts with iron (III) ions to form a colored complex that can be quantified by measuring its absorbance at 525 nm. zedira.comzedira.com
Another UV-Vis-based approach is the continuous glutamate (B1630785) dehydrogenase (GDH) coupled assay. researchgate.net This method monitors the transamidation reaction between this compound and an amine, which releases ammonia (B1221849). The ammonia is then utilized by GDH in the reductive amination of α-ketoglutarate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm, providing a continuous measure of enzyme activity. ipinnovative.comresearchgate.net
| Assay Component | Wavelength (nm) | Principle |
| Z-Glutamyl(γ-hydroxamate)-glycine-Fe(III) complex | 525 | Formation of a colored complex proportional to product concentration. zedira.comzedira.com |
| NADH | 340 | Decrease in absorbance as NADH is consumed in a coupled reaction. ipinnovative.comresearchgate.net |
Fluorescence Spectroscopy in High-Throughput Screening
Fluorescence spectroscopy offers high sensitivity and is well-suited for high-throughput screening (HTS) of enzyme inhibitors and for studying biomolecular interactions. bmglabtech.com Fluorescence polarization (FP) is a particularly useful technique in this regard. bmglabtech.comnih.gov FP assays measure the change in the polarization of fluorescent light emitted by a labeled molecule. When a small, fluorescently labeled molecule (the tracer) binds to a larger molecule, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light. bmglabtech.com
In the context of this compound research, a fluorescently labeled analog of the peptide or its binding partner could be used to screen for inhibitors of the enzyme that utilizes it as a substrate. While direct examples using this compound in FP assays are not prevalent in the provided search results, the principle is broadly applicable to enzyme assays. bmglabtech.com For instance, a fluorogenic substrate based on a similar peptide structure, Z-Gly-Gly-Arg-AMC, is used in thrombin inhibition assays. rsc.org The cleavage of the substrate releases the fluorescent aminomethylcoumarin (AMC) group, leading to a measurable increase in fluorescence. rsc.orghzdr.de The robustness of FP assays is often evaluated using the Z'-factor, with values greater than 0.5 indicating excellent assay quality for HTS. nih.gov
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques, often coupled with mass spectrometry, provide powerful tools for the separation, identification, and quantification of reactants and products in complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of enzymatic reactions involving this compound. researchgate.net It allows for the separation of the substrate, this compound, from its product, N-benzyloxycarbonyl-L-glutamylglycine (Z-GLU-GLY-OH), enabling the quantification of each component over time. researchgate.net Typically, reversed-phase HPLC with a C18 column is used, and detection is often performed using UV absorbance at 214 nm or 215 nm. zedira.comtandfonline.com This method provides high purity assessment, with purities of greater than 95% being reported for commercial this compound. zedira.comzedira.com The reaction velocity can be determined by measuring the rate of product formation. tandfonline.com
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) in Product Analysis
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique used for the detailed analysis of reaction products. researchgate.net This method combines the separation power of LC with the mass-to-charge ratio determination of MS and the structural information from MS/MS fragmentation. researchgate.netrsc.org It is particularly valuable for confirming the identity of reaction products and for analyzing complex biological samples. nih.govdshs-koeln.de In the context of this compound research, LC-MS can be used to analyze the products of enzymatic reactions, even in complex mixtures, and to identify any side products that may have formed. rsc.org For example, a multiplex substrate profiling approach using LC-MS/MS has been developed to determine the specificity of peptidases. nih.govucsf.edu
Quantitative Assays for Enzyme Unit Definition and Substrate Turnover
Defining a standard unit of enzyme activity is essential for comparing results across different studies and for quality control of enzyme preparations. For transglutaminase, one unit of activity is commonly defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of hydroxamate product from this compound per minute at 37°C. zedira.comzedira.com This is typically determined using the colorimetric hydroxamate assay described earlier.
The turnover rate of a substrate, often expressed as the catalytic efficiency (kcat/KM), is a critical parameter for characterizing enzyme performance. This can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. researchgate.net For example, the KM of a microbial transglutaminase for Z-Gln-Gly was found to be significantly lower (indicating higher affinity) than for other substrates. researchgate.net Quantitative multiplex substrate profiling by mass spectrometry, which uses isobaric tandem mass tags, can also be used to determine proteolytic kinetic constants for multiple substrates simultaneously. escholarship.org
| Parameter | Method | Significance |
| Enzyme Unit | Hydroxamate Assay | Standardizes the measurement of enzyme activity. zedira.comzedira.com |
| Substrate Turnover (kcat/KM) | Michaelis-Menten Kinetics | Characterizes the catalytic efficiency of an enzyme for a specific substrate. researchgate.net |
Biomolecular and Cellular Research Paradigms Involving Z Gln Gly Oh
Investigation of Protein-Protein and Enzyme-Substrate Interactions
Z-GLN-GLY-OH is widely utilized as a γ-glutamyl donor substrate to investigate the kinetics and substrate specificity of transglutaminases. sigmaaldrich.comchemicalbook.in Its interaction with these enzymes allows researchers to characterize the catalytic mechanisms and identify factors influencing enzyme activity.
The benzyloxycarbonyl (Z) group and the glycine (B1666218) residue of this compound are both important for its recognition by transglutaminases. nih.gov Studies have shown that the Z-group plays a crucial role in the binding of the substrate to the enzyme. nih.gov The glycine residue also contributes to the interaction, although its influence can vary depending on the specific transglutaminase being studied. tandfonline.com
The use of this compound in enzyme assays, often in conjunction with other techniques like molecular modeling, has provided valuable insights into the structure-function relationships of transglutaminases. nih.govresearchgate.net For instance, docking simulations of this compound with microbial transglutaminase have helped to visualize the binding mode of the substrate within the enzyme's active site. researchgate.net
Table 1: Kinetic Parameters of Transglutaminases with this compound
| Enzyme | KM (mM) | Vmax (µmol/min/mg) | kcat/KM (mM-1min-1) | Source |
| Mature Microbial Transglutaminase | 52.66 | 49.67 | 40.42 | nih.gov |
| Microbial Transglutaminase | 58 | Not Reported | Not Reported | researchgate.net |
Elucidation of Post-Translational Modification Pathways
This compound is instrumental in studying post-translational modifications (PTMs) catalyzed by transglutaminases. sigmaaldrich.com These modifications involve the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue in one protein and the ε-amino group of a lysine (B10760008) residue in another protein or within the same protein. semanticscholar.orgresearchgate.net This cross-linking of proteins has significant implications for their structure and function. researchgate.net
By acting as a competitive substrate, this compound can be used to probe the role of transglutaminases in various PTM pathways. sigmaaldrich.comchemicalbook.in For example, it has been used to study the aminylation of proteins, a process where polyamines are incorporated into proteins. researchgate.net This modification can alter the biological activity of the target protein.
The deamidation of glutamine to glutamic acid is another PTM catalyzed by transglutaminases, and this compound can also serve as a substrate in studies of this reaction. mdpi.comacs.org Deamidation can affect a protein's structure, stability, and function. mdpi.com
Modulation of Cellular Processes by Transglutaminases (e.g., Autophagy, Apoptosis)
Transglutaminases, particularly tissue transglutaminase (TG2), are implicated in the regulation of fundamental cellular processes such as autophagy and apoptosis (programmed cell death). nih.govzedira.com this compound, as a substrate for TG2, is a valuable tool for investigating the involvement of this enzyme in these pathways.
The cross-linking activity of TG2, which can be studied using this compound, is thought to play a role in the formation of protein aggregates that are characteristic of certain cellular stress conditions. bmbreports.org The formation of these aggregates can influence both autophagic and apoptotic pathways.
Research has indicated that TG2 can have both pro-survival and pro-death functions depending on the cellular context. nih.gov By modulating TG2 activity, for instance through the use of substrates like this compound or specific inhibitors, researchers can dissect the complex role of this enzyme in determining cell fate.
Contributions to Research on Neurological Disorders and Polyamine Metabolism
Elevated transglutaminase activity and the accumulation of cross-linked proteins are hallmarks of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. bmbreports.orgmdpi.com this compound is used in this context to study the pathological role of transglutaminases. The proteins that aggregate in these diseases, such as amyloid-β, tau, and α-synuclein, are known substrates of TG2. mdpi.comresearchgate.net
The study of polyamine metabolism is also relevant to neurological disorders. Polyamines are organic compounds that are essential for cell growth and proliferation, and their metabolism is often altered in disease states. usda.govplos.org Transglutaminases can incorporate polyamines into proteins, a modification that can be investigated using this compound. nih.gov Dysregulation of polyamine metabolism has been linked to the pathogenesis of various neurological conditions. researchgate.net
Furthermore, the glutamine-glutamate cycle is a key metabolic pathway in the brain, and disruptions in this cycle are implicated in neurodegenerative diseases. mdpi.com As a glutamine-containing dipeptide, this compound can be relevant in studies exploring the interplay between glutamine metabolism, transglutaminase activity, and neuronal dysfunction. unina.itfrontiersin.org
Biotechnological and Industrial Applications Deriving from Z Gln Gly Oh Research
Engineering of Bioactive Materials (e.g., Covalent Peptide Immobilization in Diagnostics)
The development of bioactive materials, particularly for diagnostic applications, benefits significantly from the properties of Z-Gln-Gly-OH. The compound is a key glutamine-donor substrate for the enzyme transglutaminase (TGase). zedira.comsigmaaldrich.com This enzyme facilitates the creation of stable, covalent bonds between the glutamine residue of this compound and primary amines, such as the ε-amino group of lysine (B10760008) residues found in proteins. ualberta.ca
This reactivity is harnessed to immobilize proteins onto surfaces in a controlled manner, a crucial step in creating diagnostic tools like biosensors and specific assay plates. For instance, a glass surface can be functionalized with this compound, which then acts as an anchor point. sigmaaldrich.com When transglutaminase and a target protein (e.g., an antibody or enzyme) are introduced, the enzyme forges a covalent isopeptide bond, securely attaching the protein to the surface. sigmaaldrich.comualberta.ca This method of covalent immobilization helps maintain the protein's conformation and biological activity, leading to enhanced sensor performance and reliability in diagnostic assays that require specific peptide sequences. chemimpex.commdpi.com
Table 1: Role of this compound in Bioactive Surface Engineering
| Component | Function | Outcome |
|---|---|---|
| This compound | Provides a glutamine donor group on a surface. zedira.comsigmaaldrich.com | Functionalized surface ready for protein attachment. |
| Transglutaminase (TGase) | Catalyzes the covalent bond formation between glutamine and lysine. ualberta.ca | Stable, site-specific immobilization of proteins. mdpi.com |
| Target Protein (e.g., Antibody) | The bioactive element to be immobilized. | A bioactive surface for diagnostic or research applications. chemimpex.com |
Application in Enzyme Membrane Reactor Technology for Bioprocessing
Enzyme Membrane Reactors (EMRs) are advanced systems used for continuous bioprocessing, such as the enzymatic hydrolysis of proteins. researchgate.net In this technology, enzymes are retained within the reactor by a semi-permeable membrane, allowing for their reuse and continuous processing of substrates. researchgate.netmdpi.com
This compound plays a crucial role not as a primary reactant in the bulk process, but as a standard substrate for quantifying enzyme activity within the EMR. researchgate.netresearchgate.net The activity of proteolytic enzymes, like peptidases used in gluten hydrolysis, is often measured using this compound. researchgate.netresearchgate.net The rate at which the enzyme breaks down this specific substrate provides a reliable measure of the enzyme's active concentration and stability over time. This monitoring is essential for process control, allowing operators to maintain optimal reaction conditions, ensure consistent product quality, and determine the stability of the enzymes under process stresses like temperature and shear forces. researchgate.net For example, in studies of wheat gluten hydrolysis, peptidase activity was expressed in units of nkat this compound mL⁻¹, demonstrating its direct application in process analytics. researchgate.netresearchgate.net
Development of Strategies for Biogenic Amine Reduction in Food Systems
Biogenic amines, such as histamine (B1213489) and tyramine (B21549), can form in fermented foods and beverages through microbial action and can cause adverse health effects in consumers. google.comotago.ac.nz Research has demonstrated an effective enzymatic strategy to mitigate this issue, in which this compound is a key ingredient. google.com
The method utilizes the enzyme transglutaminase to covalently link biogenic amines to a glutamine donor, effectively neutralizing them. ualberta.ca The addition of this compound as a readily available glutamine substrate significantly enhances the efficiency of this process. A patented method showed that while transglutaminase alone could reduce histamine and tyramine levels, the combination of the enzyme with this compound resulted in a much more substantial reduction. google.com This enzymatic modification not only reduces the concentration of undesirable biogenic amines but can also generate novel compounds that may offer additional benefits, such as improved antioxidant capacity in the food product. ualberta.ca
Table 2: Efficacy of Biogenic Amine Reduction Using this compound
| Treatment | Histamine Removal | Tyramine Removal | Reference |
|---|---|---|---|
| Transglutaminase (TGase) alone | 44.3% | 8.8% | google.com |
This approach represents a practical solution to improve the safety and quality of fermented foods and beverages. ualberta.ca
Role as an Intermediate in Pharmaceutical Drug Discovery and Development
In the field of pharmaceutical sciences, this compound is a valuable dipeptide that functions as a fundamental building block for the synthesis of more complex peptides and therapeutic agents. chemimpex.comchemimpex.com The benzyloxycarbonyl (Z) group protects the glutamine's amino group, preventing it from participating in unintended reactions during the stepwise assembly of a peptide chain. biosynth.com This protection is critical in peptide synthesis, ensuring that the final peptide sequence is constructed with high precision and integrity. biosynth.com
This compound serves as a crucial intermediate in the development of new drugs, particularly those based on peptides. chemimpex.com Its structure allows for enhanced stability and bioavailability, which are desirable characteristics in drug formulation. chemimpex.com While specific blockbuster drugs originating directly from this intermediate are not publicly detailed, its utility is well-established in the research and development phase. It is used in studies of protein interactions and to create peptide-based inhibitors and other targeted therapies. biosynth.comchemimpex.com The use of amino acid derivatives to create prodrugs is a common strategy to improve the pharmacological properties of parent drugs, such as increasing bioavailability and enabling targeted delivery. nih.gov
Prospective Research Directions and Translational Impact of Z Gln Gly Oh Studies
Novel Z-GLN-GLY-OH Derivatives as Advanced Enzymatic Probes
This compound is a well-established γ-glutamyl donor substrate for transglutaminases (TGases), enzymes that catalyze the formation of isopeptide bonds between proteins. peptanova.descientificlabs.com This fundamental role has paved the way for the development of novel derivatives of this compound that serve as sophisticated probes for studying enzyme activity and for site-specific protein modification.
Researchers have engineered these derivatives to incorporate reporter molecules, such as fluorophores. nih.gov For instance, the core structure of this compound can be chemically linked to a fluorescent tag. When a transglutaminase enzyme recognizes and processes the glutamine residue of this modified substrate, the fluorescent tag is covalently attached to a target protein. This allows for the sensitive detection and quantification of enzyme activity and the visualization of protein labeling within various cellular and extracellular environments.
A key area of investigation involves creating derivatives that enhance the efficiency and specificity of this enzymatic labeling. By altering the peptide sequence or the protecting group of the this compound scaffold, scientists aim to create probes that are more readily accepted by specific transglutaminase isoforms or that can function under a wider range of experimental conditions, including in the presence of organic co-solvents. nih.govresearchgate.net
Recent studies have focused on developing aminated benzo[a]imidazo[2,1,5-cd]indolizine-type fluorophores for conjugation with this compound, leading to probes with significantly increased reactivity and selectivity. nih.gov These advancements enable the precise labeling of proteins even within complex secondary structures, offering a powerful tool for understanding protein interactions and functions. nih.govchemimpex.com
Integration into High-Throughput Screening Platforms for Therapeutic Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds to identify potential therapeutic agents. mdpi.com this compound and its derivatives are integral to the development of robust HTS assays for identifying modulators of transglutaminase activity. The dysregulation of these enzymes is implicated in a variety of diseases, making them attractive therapeutic targets. caymanchem.com
Several assay formats utilizing this compound have been adapted for HTS. A common method is a colorimetric assay where hydroxylamine (B1172632) serves as the amine donor. zedira.com In the presence of transglutaminase, hydroxylamine is incorporated into this compound to form a glutamyl-hydroxamate product. This product then forms a colored complex with ferric iron, which can be measured spectrophotometrically at 525 nm. zedira.comd-nb.info This straightforward and reproducible assay can be performed in 96-well plates, making it suitable for automated HTS platforms. biorxiv.org
Another HTS-compatible method is the glutamate (B1630785) dehydrogenase (GLDH)-coupled assay. d-nb.infobiorxiv.org This continuous assay measures the ammonia (B1221849) released during the transglutaminase-catalyzed reaction. The ammonia is used by GLDH to reductively aminate α-ketoglutarate, a reaction that consumes NADH, which can be monitored by a decrease in absorbance at 340 nm. zedira.com This kinetic assay provides real-time data on enzyme activity and is highly sensitive.
The development of engineered active zymogens of microbial transglutaminase (MTG) that can be expressed in soluble form in E. coli is a significant step forward for HTS. biorxiv.org This allows for easier production of the enzyme and the potential to screen for mutants with altered substrate specificity, which could be valuable for various bioconjugation applications. biorxiv.org The use of quantitative HTS (qHTS) with patient-derived cell lines is also a promising approach for identifying new therapeutics and better understanding the molecular pathophysiology of diseases where transglutaminases are involved. mdpi.com
| Assay Type | Principle | Detection Method | Reference |
| Hydroxamate Assay | Formation of a colored complex between the glutamyl-hydroxamate product and ferric iron. | Colorimetric (Absorbance at 525 nm) | zedira.comd-nb.info |
| GLDH-Coupled Assay | Measures ammonia release by coupling it to the GLDH-catalyzed reductive amination of α-ketoglutarate, which consumes NADH. | Spectrophotometric (Decrease in absorbance at 340 nm) | d-nb.infobiorxiv.org |
Exploration in Emerging Fields of Biomolecular Engineering and Systems Biology
The unique properties of this compound as a substrate for transglutaminases are being leveraged in the innovative fields of biomolecular engineering and systems biology. These disciplines aim to design and build novel biological parts, devices, and systems, and to understand the complex interactions within biological systems.
In biomolecular engineering, this compound is utilized for the site-specific modification and crosslinking of proteins and peptides. nih.gov Microbial transglutaminase, which uses this compound as an efficient acyl donor substrate, can catalyze the formation of stable isopeptide bonds. mdpi.com This enzymatic "gluing" technique is being used to create novel biomaterials with enhanced properties. For example, by integrating this compound into gelatin hydrogels via enzymatic crosslinking, researchers have developed conductive hydrogels with improved mechanical strength and toughness. mdpi.com The introduction of the carbobenzoxy group from this compound can create π–π stacking interactions, which contribute to these enhanced properties and can form effective electronic pathways. mdpi.com These engineered hydrogels have potential applications as biosensors in wearable devices and for health monitoring. mdpi.com
From a systems biology perspective, understanding the metabolic pathways and networks influenced by transglutaminase activity is crucial. High-throughput metabolomics, which analyzes the complete set of small-molecule metabolites in a biological sample, can be used to identify biomarkers and elucidate the molecular mechanisms of diseases. nih.gov By using this compound-based probes and assays in conjunction with metabolomic techniques, researchers can gain a more comprehensive understanding of how transglutaminase activity affects cellular metabolism and signaling pathways. This integrated approach can help in the identification of novel therapeutic targets and the development of more effective treatments for a range of conditions. nih.gov
Q & A
Q. How can researchers design a reproducible synthesis protocol for Z-GLN-GLY-OH?
- Methodological Answer: To ensure reproducibility, employ stepwise solid-phase peptide synthesis (SPPS) with appropriate protecting groups (e.g., benzyloxycarbonyl [Z] for glutamine). Activate the carboxyl group using coupling reagents like DCC or HOBt. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using reverse-phase HPLC. Full experimental details, including molar ratios, solvent systems, and temperature controls, should be documented to align with reproducibility standards .
Q. What analytical techniques are critical for confirming this compound’s structural integrity?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify backbone connectivity and side-chain functionality. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Compare spectral data with established literature or reference standards. For purity assessment, employ HPLC with UV detection at 220 nm and validate using a gradient elution protocol .
Q. How should researchers optimize this compound’s solubility for in vitro assays?
- Methodological Answer: Screen solvents (e.g., DMSO, aqueous buffers) under varying pH conditions (4.0–7.4) to identify optimal solubility. Use dynamic light scattering (DLS) to assess aggregation. If solubility issues persist, consider modifying the peptide sequence with polar residues or using solubilizing agents like cyclodextrins, ensuring changes do not alter biological activity .
Q. What criteria determine the selection of purification methods for this compound?
- Methodological Answer: Base purification strategy on peptide length, hydrophobicity, and charge. For short peptides like this compound, reverse-phase HPLC with a C18 column and acetonitrile/water gradient is effective. Validate purity via analytical HPLC and characterize fractions using mass spectrometry. Document retention times and mobile-phase compositions for replication .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s conformational stability across studies?
- Methodological Answer: Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P) to analyze backbone flexibility and hydrogen-bonding patterns. Compare results with circular dichroism (CD) spectroscopy data. Use density functional theory (DFT) to calculate energy minima for dominant conformers. Discrepancies may arise from force field selection or solvent modeling assumptions; cross-validate with experimental data .
Q. What strategies address conflicting reports on this compound’s enzymatic degradation kinetics?
- Methodological Answer: Standardize assay conditions (pH, temperature, enzyme-to-substrate ratio) and validate using positive controls (e.g., known protease substrates). Employ LC-MS/MS to quantify degradation products and identify cleavage sites. If inconsistencies persist, assess enzyme purity via SDS-PAGE and confirm activity with fluorogenic substrates. Statistical tools like ANOVA can evaluate inter-lab variability .
Q. How do researchers isolate and characterize transient intermediates in this compound’s reaction pathways?
- Methodological Answer: Use stopped-flow spectroscopy with UV-Vis or fluorescence detection to capture rapid intermediates. For structural elucidation, employ time-resolved FTIR or cryo-trapping followed by X-ray crystallography. Data interpretation should integrate kinetic modeling (e.g., Eyring equation) to infer transition states and activation energies .
Q. What experimental designs minimize batch-to-batch variability in this compound synthesis?
- Methodological Answer: Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) such as coupling efficiency and deprotection times. Use design-of-experiments (DoE) software to optimize variables. Characterize each batch with orthogonal techniques (NMR, HPLC, HRMS) and apply statistical process control (SPC) charts to monitor consistency .
Data Analysis & Contradiction Management
Q. How should researchers reconcile discrepancies in this compound’s bioactivity data across cell-based assays?
- Methodological Answer: Conduct a meta-analysis to identify confounding variables (e.g., cell line heterogeneity, serum concentration). Validate findings using isogenic cell lines and standardized protocols (e.g., ATCC guidelines). Employ dose-response curves with Hill slope analysis to compare potency. If contradictions persist, perform transcriptomic profiling to identify off-target effects .
Q. What frameworks guide the integration of conflicting structural data for this compound?
- Methodological Answer:
Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize hypotheses. Use Bayesian statistics to weigh evidence from X-ray crystallography vs. NMR ensembles. Publish raw data (e.g., diffraction images, NMR free induction decays) in repositories like Zenodo to enable third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
